2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone
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Overview
Description
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone is a substituted quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable building blocks in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-substituted-4(3H)-quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution yields the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinazolinone ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce reduced quinazolinone derivatives. Substitution reactions can introduce various functional groups onto the quinazolinone ring.
Scientific Research Applications
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways and interactions.
Medicine: Quinazolinone derivatives, including this compound, have potential therapeutic applications due to their pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(methylamino)ethyl]-4(3H)-quinazolinone
- 2-[1-(ethylamino)ethyl]-4(3H)-quinazolinone
- 2-[1-(propylamino)ethyl]-4(3H)-quinazolinone
Uniqueness
2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentylamino group contributes to its lipophilicity and potential interactions with biological targets, distinguishing it from other quinazolinone derivatives.
Properties
IUPAC Name |
2-[1-(pentylamino)ethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,11,16H,3-4,7,10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHTZOWGBFQFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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